4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine: A Precision Scaffold for Kinase Inhibition
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine: A Precision Scaffold for Kinase Inhibition
This is an in-depth technical guide on 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine , designed for researchers in medicinal chemistry and drug discovery.
Technical Whitepaper | Version 1.0
Executive Summary
The search for novel kinase inhibitors often necessitates "scaffold hopping" to overcome intellectual property congestion and improve physicochemical properties. While 7-azaindole (pyrrolo[2,3-b]pyridine) is a privileged structure in this domain, its isomer 6-azaindole (pyrrolo[2,3-c]pyridine) remains underutilized despite offering superior vectors for solubility and unique hydrogen-bonding geometries.
This guide focuses on 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine , a highly functionalized 6-azaindole core. This scaffold is distinct because it incorporates an exocyclic amine at the C7 position, creating a donor-acceptor motif (N6/7-NH₂) that mimics the adenine hinge-binding interaction more faithfully than many standard scaffolds. The C4-bromide provides a versatile "exit vector" for installing gatekeeper-interacting groups or solubilizing moieties via cross-coupling.
Structural Analysis & Mechanistic Rationale
The Adenine Mimetic Advantage
Most ATP-competitive inhibitors target the kinase hinge region. Adenine binds via a bidentate interaction involving N1 (acceptor) and the C6-amino group (donor).
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Standard 7-Azaindoles: Bind via N7 (acceptor) and N1-H (donor). This requires the scaffold to orient specifically to match the hinge carbonyl and amide NH.
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4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine: The 6-azaindole core with a 7-amine substituent presents:
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N6 (Pyridine Nitrogen): Hydrogen bond acceptor (mimics Adenine N1).
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7-NH₂ (Exocyclic Amine): Hydrogen bond donor (mimics Adenine C6-NH₂).
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This specific arrangement allows the scaffold to "lock" into the hinge region with high affinity, while the pyrrole NH (N1) remains available for interactions with the ribose-binding pocket or solvent interface.
The C4-Exit Vector
The 4-bromo substituent is strategically positioned. In the context of the ATP-binding pocket, the C4 position of the 6-azaindole core typically points towards the solvent-exposed region or the gatekeeper residue , depending on the exact binding mode (Type I vs. Type II). This makes it an ideal handle for:
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Suzuki-Miyaura Coupling: To introduce aryl/heteroaryl tails that probe the hydrophobic back-pocket.
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Buchwald-Hartwig Amination: To install solubilizing basic groups (e.g., piperazines, morpholines).
Visualization of Binding Topology
The following diagram illustrates the structural logic comparing Adenine to the 6-azaindole scaffold.
Caption: Comparative binding topology showing the bioisosteric relationship between Adenine and the 7-amino-6-azaindole scaffold.
Synthesis Protocol
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is non-trivial due to the specific substitution pattern. The most robust route utilizes the Batcho-Leimgruber indole synthesis adapted for pyridines, starting from a highly functionalized pyridine precursor.
Retrosynthetic Strategy
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Target: 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine.
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Precursor: 2-amino-5-bromo-4-methyl-3-nitropyridine.
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Key Transformation: Condensation with DMF-DMA followed by reductive cyclization.
Step-by-Step Methodology
Step 1: Nitration of 2-Amino-4-methylpyridine
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Reagents: 2-Amino-4-methylpyridine, conc. H₂SO₄, conc. HNO₃.
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Procedure:
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Dissolve 2-amino-4-methylpyridine in conc. H₂SO₄ at 0°C.
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Add HNO₃ dropwise, maintaining temperature <10°C.
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Warm to RT and stir for 2 hours, then heat to 60°C for 1 hour.
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Pour onto ice/water. Neutralize with Na₂CO₃.
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Purification: The reaction yields a mixture of 3-nitro and 5-nitro isomers. Isolate the 3-nitro isomer (2-amino-4-methyl-3-nitropyridine) via fractional crystallization or silica chromatography (Hexane/EtOAc).
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Critical Check: Verify regiochemistry via NMR (NOE between methyl and aromatic proton).
Step 2: Bromination
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Reagents: 2-Amino-4-methyl-3-nitropyridine, NBS (N-Bromosuccinimide), DMF or Acetonitrile.
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Procedure:
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Dissolve the 3-nitro intermediate in DMF.
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Add 1.05 eq of NBS at 0°C.
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Stir at RT for 4–6 hours.
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Mechanism: The amino group activates the ring; the nitro group directs meta, but the methyl blocks position 4. Position 5 is the only available activated site (para to amino, meta to nitro).
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Product: 2-amino-5-bromo-4-methyl-3-nitropyridine .
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Step 3: Enamine Formation (Batcho-Leimgruber)
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Reagents: 2-amino-5-bromo-4-methyl-3-nitropyridine, DMF-DMA (N,N-Dimethylformamide dimethyl acetal), DMF (anhydrous).
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Procedure:
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Dissolve substrate in anhydrous DMF.
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Add 3–5 eq of DMF-DMA.
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Heat to 110–120°C in a sealed tube or under reflux for 12–16 hours.
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Observation: Solution turns deep red/purple (formation of enamine).
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Concentrate in vacuo to remove excess DMF-DMA.
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Intermediate: 2-amino-5-bromo-4-(2-(dimethylamino)vinyl)-3-nitropyridine.
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Step 4: Reductive Cyclization
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Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol. (Note: Avoid catalytic hydrogenation H₂/Pd to prevent debromination).
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Procedure:
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Dissolve the crude enamine in EtOH/AcOH (3:1).
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Add Fe powder (5–10 eq).
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Reflux for 2–4 hours.
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Filter through Celite while hot. Concentrate filtrate.
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Neutralize with NaHCO₃ and extract with EtOAc.
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Purification: Flash chromatography (DCM/MeOH).
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Final Product: 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine .
Synthesis Workflow Diagram
Caption: Batcho-Leimgruber synthesis route for the 4-bromo-7-amino-6-azaindole scaffold.
Experimental Data Guidelines
When characterizing this scaffold, specific physicochemical parameters confirm the structure and purity.
| Parameter | Expected Value/Observation | Method |
| 1H NMR (DMSO-d6) | δ ~11.5 (br s, 1H, NH-1), ~6.5 (d, 1H, H-3), ~7.3 (d, 1H, H-2), ~7.8 (s, 1H, H-5), ~6.0 (br s, 2H, NH2-7). | 400/500 MHz NMR |
| LC-MS (ESI+) | [M+H]+ peaks at ~212/214 (1:1 ratio for 79Br/81Br). | C18 Column, H2O/MeCN |
| Appearance | Off-white to tan solid. | Visual |
| Solubility | Moderate in DMSO/MeOH; poor in DCM. | Solubility Test |
Strategic Application in Drug Design
Library Generation
The 4-bromo handle allows for the rapid generation of focused libraries.
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Suzuki Coupling: React with aryl-boronic acids to target the hydrophobic pocket (e.g., 3-substituted phenyls, pyrazoles).
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.[1]
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Buchwald Coupling: React with amines to modulate solubility and PK properties.
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Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene/Dioxane, 100°C.
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Case Study Reference
While specific kinase data for the 4-bromo variant is proprietary in many pipelines, the 7-amino-6-azaindole core has been validated as a Potassium-Competitive Acid Blocker (P-CAB) , demonstrating its ability to bind ATPase targets with high affinity [1]. Furthermore, pyrrolo[2,3-c]pyridine derivatives have shown potency against FMS kinase and BET bromodomains [2, 3], validating the scaffold's utility in oncology.
References
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Arikawa, Y., et al. (2014). "Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers." Chemical & Pharmaceutical Bulletin, 62(4), 336–342.[2][3] Link
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Voloshchuk, V. V., & Ivonin, S. P. (2024).[3] "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.[3] Link
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Albrecht, B. K., et al. (2017). "Discovery of N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor."[2] Journal of Medicinal Chemistry, 60(20), 8369–8384.[2] Link
